2-Methyl-N~2~-(2-methylphenyl)-N-(4-methylphenyl)alaninamide
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Overview
Description
2-Methyl-N~2~-(2-methylphenyl)-N-(4-methylphenyl)alaninamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of methyl groups and phenyl rings attached to an alaninamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N~2~-(2-methylphenyl)-N-(4-methylphenyl)alaninamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylphenylamine, 4-methylphenylamine, and alanine.
Amide Formation: The key step involves the formation of the amide bond. This can be achieved through a coupling reaction between the amines and alanine using coupling reagents like carbodiimides (e.g., EDC, DCC) under mild conditions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Processes: Depending on the scale, batch or continuous flow processes can be employed.
Optimization of Reaction Conditions: Parameters such as temperature, solvent, and reaction time are optimized to maximize yield and purity.
Quality Control: Analytical techniques like HPLC and NMR are used to ensure the quality and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N~2~-(2-methylphenyl)-N-(4-methylphenyl)alaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Methyl-N~2~-(2-methylphenyl)-N-(4-methylphenyl)alaninamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-N~2~-(2-methylphenyl)-N-(4-methylphenyl)alaninamide involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
N-Phenylalaninamide: Lacks the methyl groups and has different biological activity.
N-Methyl-N-phenylalaninamide: Contains only one methyl group and has distinct chemical properties.
Uniqueness
2-Methyl-N~2~-(2-methylphenyl)-N-(4-methylphenyl)alaninamide is unique due to the presence of multiple methyl groups and phenyl rings, which confer specific steric and electronic properties that influence its reactivity and biological activity.
Properties
CAS No. |
89312-31-2 |
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Molecular Formula |
C18H22N2O |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
2-methyl-2-(2-methylanilino)-N-(4-methylphenyl)propanamide |
InChI |
InChI=1S/C18H22N2O/c1-13-9-11-15(12-10-13)19-17(21)18(3,4)20-16-8-6-5-7-14(16)2/h5-12,20H,1-4H3,(H,19,21) |
InChI Key |
FABHPGROTOHLCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(C)(C)NC2=CC=CC=C2C |
Origin of Product |
United States |
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